molecular formula C10H8N2O2 B010853 3-(1H-imidazol-1-yl)benzoic acid CAS No. 108035-47-8

3-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B010853
CAS No.: 108035-47-8
M. Wt: 188.18 g/mol
InChI Key: WXHAKCASYYCJED-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)benzoic acid is a heterocyclic organic compound that features an imidazole ring attached to a benzoic acid moiety.

Scientific Research Applications

3-(1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-(1H-imidazol-1-yl)benzoic acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some imidazole derivatives can inhibit the activity of certain enzymes, while others can bind to receptors and modulate their signaling

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, this compound could potentially have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by the pH of the environment, which could in turn influence its bioavailability . Additionally, factors such as temperature and light could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)benzoic acid typically involves the reaction of imidazole with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where imidazole reacts with 3-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(2-methyl-1H-imidazol-1-yl)benzoic acid
  • 3-(1H-imidazol-2-yl)benzoic acid
  • 2-(1H-imidazol-1-ylmethyl)benzoic acid

Comparison: 3-(1H-imidazol-1-yl)benzoic acid is unique due to the position of the imidazole ring on the benzoic acid moiety. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHAKCASYYCJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383764
Record name 3-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108035-47-8
Record name 3-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Imidazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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